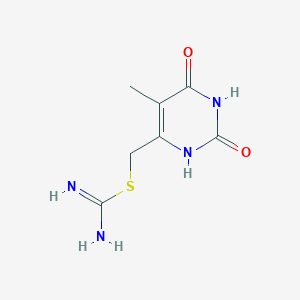
(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methyl group and a carbamimidothioate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamimidothioate moiety to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamate
- (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl thiocarbamate
Uniqueness
Compared to similar compounds, (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate stands out due to its unique carbamimidothioate moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
761380-36-3 |
|---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
(5-methyl-2,4-dioxo-1H-pyrimidin-6-yl)methyl carbamimidothioate |
InChI |
InChI=1S/C7H10N4O2S/c1-3-4(2-14-6(8)9)10-7(13)11-5(3)12/h2H2,1H3,(H3,8,9)(H2,10,11,12,13) |
InChI Key |
DSXRWOWHHLGYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
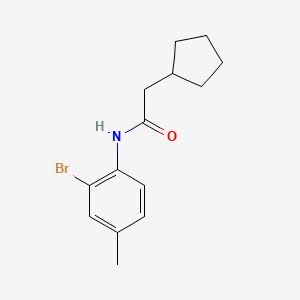
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)
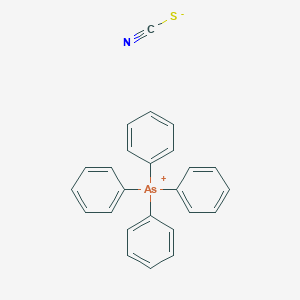

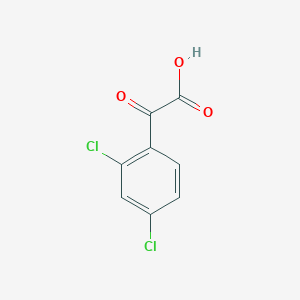
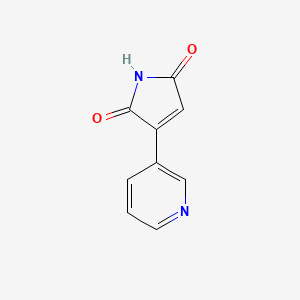
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)

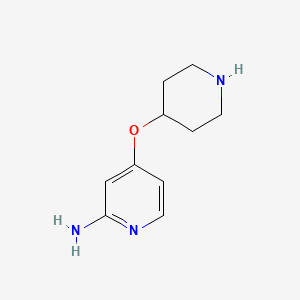
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
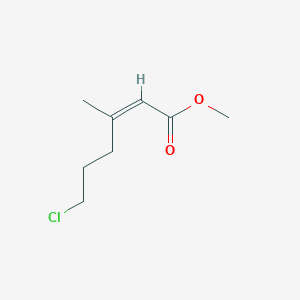
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
